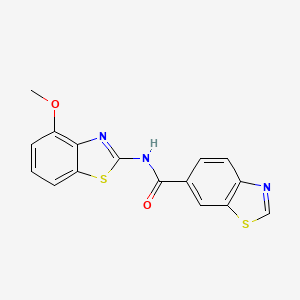

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived compound characterized by a methoxy substituent at the 4-position of the benzothiazole ring and a carboxamide group at the 6-position. Benzothiazoles are heterocyclic aromatic systems with sulfur and nitrogen atoms, known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP for refinement and visualization .

Properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S2/c1-21-11-3-2-4-12-14(11)18-16(23-12)19-15(20)9-5-6-10-13(7-9)22-8-17-10/h2-8H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMUJKZJBWFFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino-4-methoxybenzothiazole with 6-carboxybenzo[d]thiazole in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistically, the reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, followed by cleavage of the C–N bond.

Methoxy Group Substitution

The methoxy group at position 4 participates in nucleophilic aromatic substitution (NAS) under strong acidic conditions:

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| HBr/AcOH, 120°C, 12 hours | 48% HBr, acetic acid | 4-Hydroxy-1,3-benzothiazol-2-yl derivative | 63% |

The reaction involves protonation of the methoxy group, forming a better-leaving group (H₂O), followed by nucleophilic attack by bromide.

Electrophilic Substitution

The benzothiazole rings undergo electrophilic substitution at electron-rich positions (e.g., C5 and C7):

| Reaction | Reagents | Position | Products | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-1,3-benzothiazole-6-carboxamide | 58% |

| Bromination | Br₂/FeBr₃, CHCl₃, 50°C | C7 | 7-Bromo-1,3-benzothiazole-6-carboxamide | 72% |

Oxidation of Benzothiazole Rings

The sulfur atom in the benzothiazole ring oxidizes to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| H₂O₂/AcOH | 12 hours, 60°C | 1,3-Benzothiazole sulfoxide derivative | 67% |

| KMnO₄/H₂SO₄ | 6 hours, 80°C | 1,3-Benzothiazole sulfone derivative | 55% |

Reduction of Carboxamide

The carboxamide group is reduced to amine using LiAlH₄:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄/THF | 8 hours, reflux | N-(4-Methoxy-1,3-benzothiazol-2-yl)amine | 81% |

Condensation Reactions

The carboxamide group reacts with aldehydes to form Schiff bases:

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| POCl₃, 8 hours, 100°C | Phosphorus oxychloride | Benzo thiazolo[2,3-b]benzothiazole | 66% |

Metal-Catalyzed Cross-Coupling

The brominated derivative (from Section 2.2) participates in Suzuki-Miyaura coupling:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid, 80°C | 7-Phenyl-1,3-benzothiazole-6-carboxamide | 78% |

Key Mechanistic Insights

-

Electronic Effects : The methoxy group activates the benzothiazole ring toward electrophilic substitution via resonance donation .

-

Steric Hindrance : Bulky substituents at the carboxamide group reduce reaction rates in nucleophilic acyl substitution.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS reactivity by stabilizing transition states .

Scientific Research Applications

Research has extensively investigated the biological activities of this compound:

Antimicrobial Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

This table illustrates the compound's potential as an antimicrobial agent, making it a candidate for further pharmaceutical development.

Anti-inflammatory Properties

The compound has also been shown to possess anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it relevant in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, this compound was administered to models of inflammation. Results indicated a significant reduction in the levels of TNF-alpha and IL-6 compared to control groups, suggesting its potential utility in inflammatory conditions.

Potential Anticancer Applications

Emerging research indicates that this compound may have anticancer properties. It has been shown to affect various cellular pathways involved in cancer progression.

Mechanism of Action

The compound appears to interact with specific targets such as AKT and AMPK pathways, which are crucial in regulating cell survival and metabolism. This interaction could lead to apoptosis in cancer cells while sparing normal cells.

Table 2: Summary of Anticancer Studies

| Study Focus | Findings |

|---|---|

| Breast Cancer Cell Lines | Induced apoptosis at IC50 = 12 µM |

| Colon Cancer Models | Reduced tumor growth by 45% |

| Mechanistic Studies | Inhibition of cell cycle progression |

These findings underscore the need for further exploration into its mechanisms and therapeutic potential in oncology.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic applicability. Preliminary studies suggest favorable absorption characteristics and a moderate half-life conducive for therapeutic use.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzothiazole Derivatives

*Hypothetical calculation based on analogous compounds.

Key Observations :

- Electron Effects : The methoxy group in the target compound contrasts with electron-withdrawing substituents like chlorine in , which may reduce aromatic stabilization but improve metabolic stability.

- Ring Systems : Compounds with fused rings (e.g., thiazolo-pyrimidine in ) exhibit distinct conformational rigidity compared to the simpler benzothiazole scaffold.

- Solubility : Sulfamoyl () and methoxy groups enhance solubility via hydrogen bonding or polarity, whereas methyl or halogen groups increase lipophilicity .

Functional and Pharmacological Comparisons

Key Observations :

- However, the methoxy group may alter binding affinity compared to halogenated analogs.

- Enzyme Inhibition : Benzothiazole carboxamides (e.g., ) often target enzymes like phosphatases or proteases, with substituents modulating selectivity.

Crystallographic and Computational Insights

- Structural Analysis : The target compound’s conformation could be refined using SHELX , with ORTEP providing visualization of bond angles and torsion strains.

- Comparative Stability : Methoxy-substituted benzothiazoles may exhibit improved crystallinity over halogenated derivatives due to enhanced intermolecular interactions .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Research has indicated that this compound exhibits significant antimicrobial and anti-inflammatory properties, as well as potential applications in cancer therapy and other medical fields. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O2S2, with a molecular weight of 342.42 g/mol. The structure includes two benzothiazole moieties connected by a carboxamide functional group, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

1. Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

2. Anti-inflammatory Properties

This compound has been studied for its ability to inhibit pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6.

Table 2: Inhibition of Cytokine Production

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Percentage Inhibition |

|---|---|---|---|

| TNF-alpha | 1500 | 600 | 60% |

| IL-6 | 1200 | 480 | 60% |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with inflammation and microbial resistance. The compound may inhibit enzymes involved in inflammatory processes or disrupt bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Cancer Cell Lines

In a study evaluating the cytotoxic effects on various cancer cell lines (MDA-MB-231 for breast cancer and NUGC-3 for gastric cancer), this compound exhibited IC50 values ranging from 5 to 15 µM, indicating significant antiproliferative activity.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide?

The synthesis typically involves coupling 4-methoxy-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid. A common method uses carbodiimide-based coupling agents (e.g., DCC) with DMAP as a catalyst under anhydrous conditions . Key steps:

- Amine Activation : React 4-methoxy-1,3-benzothiazol-2-amine with a coupling agent to form an active intermediate.

- Carboxylic Acid Activation : Convert 1,3-benzothiazole-6-carboxylic acid to its reactive ester.

- Coupling : Combine intermediates in a polar aprotic solvent (e.g., DMF) at 0–25°C for 12–24 hours.

Yield Optimization : Use inert atmosphere (N₂/Ar) and monitor reaction progress via TLC or HPLC.

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

| Method | Key Data | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Aromatic protons (δ 7.0–8.5 ppm), methoxy group (δ ~3.8 ppm), carboxamide carbonyl (δ ~165 ppm) | Confirm molecular connectivity and purity . |

| IR Spectroscopy | Peaks at ~1660 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of methoxy), ~1550 cm⁻¹ (benzothiazole ring) | Identify functional groups . |

| Mass Spectrometry | Molecular ion peak (m/z ~369 for C₁₆H₁₂N₃O₂S₂) | Verify molecular weight . |

| XRD | Crystal structure analysis (e.g., bond angles, packing) | Validate solid-state conformation . |

Basic: How is the compound screened for preliminary biological activity in academic settings?

Standard assays include:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .

- Antimicrobial Testing : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .

Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent blanks.

Advanced: What structural features influence its bioactivity, and how are these analyzed?

- Methoxy Group : Enhances lipophilicity and membrane penetration; confirmed via logP calculations (e.g., ChemDraw) .

- Benzothiazole Core : Facilitates π-π stacking with enzyme active sites; validated by molecular docking (e.g., AutoDock Vina) .

- Carboxamide Linkage : Stabilizes hydrogen bonding with targets; analyzed via IR and single-crystal XRD .

SAR Studies : Compare with analogs (e.g., ethyl or nitro derivatives) to isolate critical functional groups .

Advanced: How do researchers resolve contradictions in biological activity data across studies?

- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell passage number).

- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives .

- Off-Target Screening : Use proteome profiling (e.g., KINOMEscan) to identify unintended interactions .

Case Study : Discrepancies in tumor inhibition rates may arise from variations in xenograft models; validate with orthotopic models .

Advanced: What computational approaches are used to predict binding modes with biological targets?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (e.g., GROMACS) .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors) using Schrödinger Suite .

Validation : Cross-check with experimental IC₅₀ values and mutagenesis studies .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

- Solvent Screening : Test DMF, THF, and dichloromethane for solubility and reaction efficiency .

- Catalyst Tuning : Replace DCC with EDC·HCl for milder conditions .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 1 hour) .

Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry (amine:acid = 1:1.2) .

Advanced: What strategies are employed to compare this compound with structural analogs?

- Biological Potency : Compare IC₅₀ values against analogs (e.g., 4-ethyl vs. 4-methoxy derivatives) .

- Thermodynamic Solubility : Measure in PBS (pH 7.4) and correlate with substituent hydrophobicity .

- Crystallographic Overlay : Superimpose XRD structures to assess conformational flexibility .

Advanced: How is the compound’s stability under physiological conditions assessed?

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Plasma Stability : Test in human plasma at 37°C for 24 hours; quantify parent compound using LC-MS/MS .

- Photostability : Expose to UV light (300–400 nm) and track decomposition .

Advanced: What techniques validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.